molecular formula C23H21FN4O B2753711 N-{2-[(4-cyclohexylpiperazin-1-yl)carbonyl]-1H-indol-3-yl}-3-methylbenzamide CAS No. 1207016-34-9

N-{2-[(4-cyclohexylpiperazin-1-yl)carbonyl]-1H-indol-3-yl}-3-methylbenzamide

Cat. No. B2753711
CAS RN: 1207016-34-9
M. Wt: 388.446
InChI Key: IHMGBHMFPZASIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a cyclohexylpiperazin-1-yl carbonyl group attached to an indol-3-yl group, which is further attached to a 3-methylbenzamide group .

Scientific Research Applications

Anticonvulsant Activity of 4-Aminobenzamides

A study conducted by Clark et al. (1984) explored the anticonvulsant effects of a series of 4-aminobenzamides, which share a partial structural resemblance to N-{2-[(4-cyclohexylpiperazin-1-yl)carbonyl]-1H-indol-3-yl}-3-methylbenzamide. The research demonstrated that certain N-alkyl amides exhibited significant potency against seizures in mice, highlighting the potential therapeutic applications of such compounds in treating epilepsy or related neurological conditions (Clark et al., 1984).

Dopamine D3 Receptor Affinity

Leopoldo et al. (2006) reported on constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, targeting dopamine D3 receptor affinity and selectivity. By modifying the flexible linker to a cyclohexyl, the study aimed to refine the drug's interaction with the D3 receptor, a strategy that could potentially apply to the design and functionalization of the compound for specific receptor targeting (Leopoldo et al., 2006).

Repellent Activity Against Anopheles Mosquitoes

Frances et al. (1998) explored the efficacy of certain repellents, including 1-(3-cyclohexen-1-yl-carbonyl)-2-methylpiperidine (AI3-37220), against Anopheles farauti, a vector for malaria. This study indicates the potential of cyclohexyl and piperazine derivatives in developing effective mosquito repellents, a utility that could be explored for N-{2-[(4-cyclohexylpiperazin-1-yl)carbonyl]-1H-indol-3-yl}-3-methylbenzamide or related compounds (Frances et al., 1998).

properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O/c1-15-2-5-19(6-3-15)27-23(29)16-8-10-28(11-9-16)22-17(13-25)14-26-21-7-4-18(24)12-20(21)22/h2-7,12,14,16H,8-11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMGBHMFPZASIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide

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